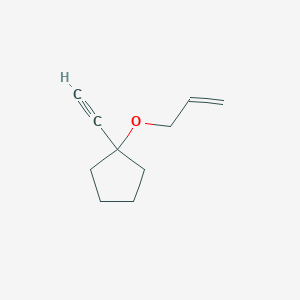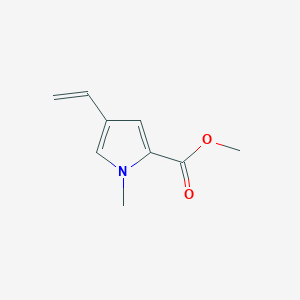
Methyl 1-methyl-4-vinyl-1H-pyrrole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-methyl-4-vinyl-1H-pyrrole-2-carboxylate, also known as M1M4VP2C, is a pyrrole-based compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
作用機序
Methyl 1-methyl-4-vinyl-1H-pyrrole-2-carboxylate inhibits the activity of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase by binding to their active sites and interfering with their catalytic activity. This results in an increase in the levels of neurotransmitters, including acetylcholine, dopamine, and serotonin, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Methyl 1-methyl-4-vinyl-1H-pyrrole-2-carboxylate have been extensively studied in vitro and in vivo. In vitro studies have shown that Methyl 1-methyl-4-vinyl-1H-pyrrole-2-carboxylate inhibits the activity of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase in a dose-dependent manner. In vivo studies have shown that Methyl 1-methyl-4-vinyl-1H-pyrrole-2-carboxylate increases the levels of neurotransmitters, including acetylcholine, dopamine, and serotonin, in the brain, which results in an improvement in cognitive function, mood, and behavior.
実験室実験の利点と制限
Methyl 1-methyl-4-vinyl-1H-pyrrole-2-carboxylate has several advantages for lab experiments, including its ability to inhibit the activity of various enzymes involved in neurotransmitter regulation, its relatively simple synthesis method, and its potential applications in drug discovery and development. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
将来の方向性
There are several future directions for the study of Methyl 1-methyl-4-vinyl-1H-pyrrole-2-carboxylate, including its potential applications in the treatment of neurological disorders, its use as a tool in neuroscience research, and its optimization as a drug candidate. Further studies are needed to determine its safety and efficacy in vivo, as well as its potential side effects and drug interactions. Additionally, the development of more efficient and selective synthesis methods for Methyl 1-methyl-4-vinyl-1H-pyrrole-2-carboxylate may facilitate its use in drug discovery and development.
合成法
Methyl 1-methyl-4-vinyl-1H-pyrrole-2-carboxylate can be synthesized using various methods, including the Pictet-Spengler reaction, the Fischer indole synthesis, and the Sonogashira coupling reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine to form an iminium ion, which then undergoes cyclization to form the pyrrole ring. The Fischer indole synthesis involves the reaction of a phenylhydrazine with an aldehyde or ketone to form an intermediate hydrazone, which then undergoes acid-catalyzed cyclization to form the pyrrole ring. The Sonogashira coupling reaction involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst to form the pyrrole ring.
科学的研究の応用
Methyl 1-methyl-4-vinyl-1H-pyrrole-2-carboxylate has shown potential applications in drug discovery and development due to its ability to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the regulation of neurotransmitter levels in the brain, and their inhibition has been shown to have therapeutic effects in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
特性
CAS番号 |
119580-85-7 |
|---|---|
製品名 |
Methyl 1-methyl-4-vinyl-1H-pyrrole-2-carboxylate |
分子式 |
C9H11NO2 |
分子量 |
165.19 g/mol |
IUPAC名 |
methyl 4-ethenyl-1-methylpyrrole-2-carboxylate |
InChI |
InChI=1S/C9H11NO2/c1-4-7-5-8(9(11)12-3)10(2)6-7/h4-6H,1H2,2-3H3 |
InChIキー |
SOMZYAUOXLOPIH-UHFFFAOYSA-N |
SMILES |
CN1C=C(C=C1C(=O)OC)C=C |
正規SMILES |
CN1C=C(C=C1C(=O)OC)C=C |
同義語 |
1H-Pyrrole-2-carboxylicacid,4-ethenyl-1-methyl-,methylester(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



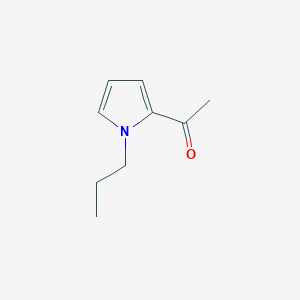


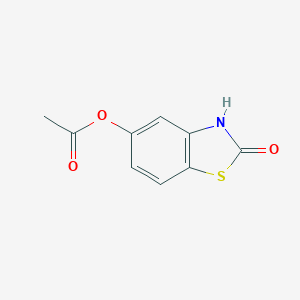
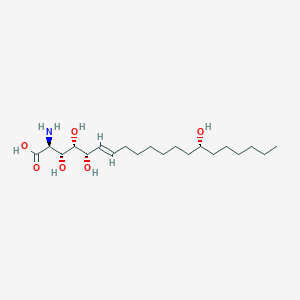
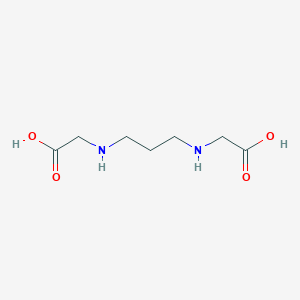
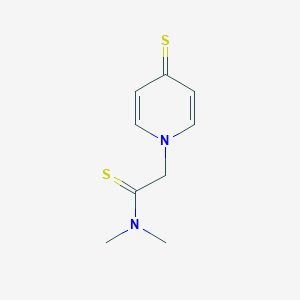
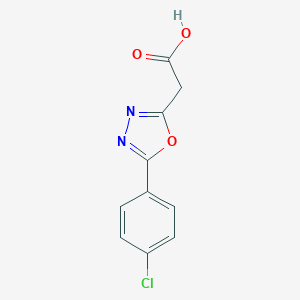
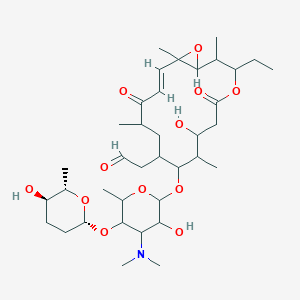
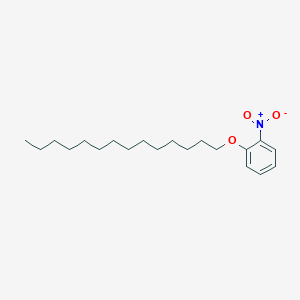
![Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate](/img/structure/B58580.png)

